1,3,5-Tribromobenzene

Beschreibung

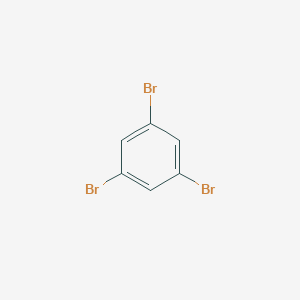

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-tribromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDUZLFWHVQCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052307 | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-39-1 | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 626-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tribromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TD0U1OAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tribromobenzene: Properties, Synthesis, and Applications

CAS Number: 626-39-1

This technical guide provides a comprehensive overview of 1,3,5-Tribromobenzene, a key organobromine compound utilized in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, significant reactions, and applications, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

1,3,5-Tribromobenzene is a symmetrically substituted aromatic halide. Its physical and chemical characteristics are summarized in the tables below.[1][2][3] It typically appears as a colorless to pale yellow or beige crystalline solid or powder.[1][3][4]

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 1,3,5-Tribromobenzene |

| CAS Number | 626-39-1 |

| Molecular Formula | C₆H₃Br₃ |

| Molecular Weight | 314.80 g/mol |

| Synonyms | sym-Tribromobenzene |

| InChI Key | YWDUZLFWHVQCHY-UHFFFAOYSA-N |

| SMILES | Brc1cc(Br)cc(Br)c1 |

Physicochemical Data

| Property | Value |

| Melting Point | 117-121 °C |

| Boiling Point | 271 °C |

| Density | 2.121 g/cm³ |

| Appearance | White to off-white crystalline solid |

| Solubility | Insoluble in water. Soluble in hot ethanol, acetic acid, ether, benzene (B151609), and chloroform. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,3,5-Tribromobenzene.

| Spectroscopy | Key Features |

| ¹H NMR | A single peak is observed in the aromatic region, characteristic of the three equivalent protons. |

| ¹³C NMR | Shows characteristic peaks for the carbon atoms in the benzene ring, with shifts influenced by the bromine substituents. |

| Mass Spectrometry (MS) | The mass spectrum displays a characteristic isotopic pattern for a compound containing three bromine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits absorption bands corresponding to the C-H and C-Br stretching and bending vibrations of the substituted benzene ring. |

Synthesis of 1,3,5-Tribromobenzene

A common and effective method for the synthesis of 1,3,5-Tribromobenzene involves the diazotization of 2,4,6-tribromoaniline (B120722) followed by deamination.

Synthesis Workflow

References

1,3,5-Tribromobenzene synthesis from aniline

An in-depth technical guide on the synthesis of 1,3,5-tribromobenzene from aniline (B41778), designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data analysis.

Introduction

The synthesis of 1,3,5-tribromobenzene from aniline is a well-established two-step process in organic chemistry. This transformation is of significant interest as 1,3,5-tribromobenzene serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fire-retardant agents.[1] The process first involves the exhaustive bromination of aniline to yield 2,4,6-tribromoaniline (B120722), followed by the removal of the amino group through a deamination reaction. The high reactivity of the aniline ring towards electrophilic substitution and the utility of the Sandmeyer-type reaction for deamination are central to this synthetic route.

Overall Reaction Pathway

The synthesis proceeds in two primary stages:

-

Deamination: The resulting 2,4,6-tribromoaniline undergoes diazotization followed by the removal of the diazonium group to yield the final product, 1,3,5-tribromobenzene.[1]

Caption: Chemical reaction pathway for the synthesis of 1,3,5-tribromobenzene from aniline.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Tribromoaniline

This step involves the electrophilic aromatic substitution of aniline with bromine. The high activating nature of the amino group leads to the substitution at both ortho and the para positions.[3][4]

Methodology:

-

In a conical flask, dissolve 5.0 mL of distilled aniline in 19.4 mL of glacial acetic acid with thorough shaking.[5]

-

In a separate dropping funnel, prepare a solution of 8.6 mL of bromine in 20.4 mL of glacial acetic acid.[5]

-

Cool the aniline solution in an ice bath.

-

Add the bromine solution dropwise to the cooled aniline solution with constant stirring. This reaction is exothermic and cooling is necessary to control it.[5]

-

Continue the addition until the solution retains a distinct yellow color, indicating a slight excess of bromine.

-

Pour the resulting mixture into a beaker containing cold water to precipitate the product.

-

Filter the white precipitate of 2,4,6-tribromoaniline using a Büchner funnel and wash thoroughly with water to remove any acid residues.[6]

-

Recrystallize the crude product from methanol (B129727) or ethanol (B145695) to obtain pure 2,4,6-tribromoaniline.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Aniline | 9.3 g (0.1 mole) | [7] |

| Bromine | 15.9 mL | [7] |

| Solvent | Glacial Acetic Acid | [5][7] |

| Theoretical Yield | 23.9 g | [7] |

| Melting Point | 120 °C | [1] |

Step 2: Synthesis of 1,3,5-Tribromobenzene

This stage involves the deamination of 2,4,6-tribromoaniline. The amino group is first converted to a diazonium salt, which is then removed by reduction.[6][8]

Methodology:

-

In a two-necked flask equipped with a reflux condenser, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 mL of absolute alcohol and 75 mL of benzene (B151609) by heating on a steam bath.[6][8]

-

To this hot solution, carefully add 20 mL of concentrated sulfuric acid. If a precipitate forms, add more benzene to redissolve it.[8]

-

Add 20 g of finely powdered sodium nitrite (B80452) in portions as rapidly as the reaction's vigor allows.[8]

-

Once the initial vigorous reaction subsides, heat the mixture until the effervescence ceases.[8]

-

Allow the mixture to stand overnight.

-

Filter the precipitate and wash it with hot water until the washings are free of sulfate (B86663) ions (tested with barium chloride).

-

Dry the crude product on a porous plate and recrystallize from absolute alcohol.[8]

Quantitative Data:

| Parameter | Value | Reference |

| 2,4,6-Tribromoaniline | 50 g | [8] |

| Absolute Alcohol | 300 mL | [8] |

| Benzene | 75 mL | [8] |

| Concentrated H2SO4 | 20 mL | [8] |

| Sodium Nitrite | 20 g | [8] |

| Yield | Nearly theoretical | [8] |

| Melting Point | 119-122 °C | [5][8] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of 1,3,5-tribromobenzene from aniline.

Conclusion

The synthesis of 1,3,5-tribromobenzene from aniline is a robust and high-yielding process that is fundamental in organic synthesis. The two-step procedure, involving bromination and deamination, is straightforward and relies on well-understood reaction mechanisms. The protocols detailed in this guide, when followed with appropriate safety precautions, provide a reliable method for obtaining high-purity 1,3,5-tribromobenzene for research and development applications.

References

- 1. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. scribd.com [scribd.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chempedia.in [chempedia.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Tribromobenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the multi-step synthesis of 1,3,5-tribromobenzene from benzene (B151609). The described synthetic route is a classic example of manipulating directing group effects in electrophilic aromatic substitution, a fundamental concept in organic chemistry with broad applications in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction

1,3,5-Tribromobenzene is a key intermediate in organic synthesis, often utilized in the preparation of pharmaceuticals, agrochemicals, and fire-retardant materials. Its symmetrical substitution pattern makes it a valuable building block for more complex molecular architectures. The synthesis from benzene is a four-step process that strategically introduces and removes functional groups to achieve the desired meta-directing bromination pattern, which is not directly attainable from benzene.

This guide details the experimental protocols for each synthetic step, presents quantitative data in a clear, tabular format, and provides visual representations of the reaction pathways and experimental workflows to aid in understanding and replication.

Overall Synthetic Pathway

The synthesis of 1,3,5-tribromobenzene from benzene proceeds through the following four key transformations:

-

Nitration of Benzene: Introduction of a nitro group, which is a meta-director, to the benzene ring.

-

Reduction of Nitrobenzene: Conversion of the nitro group to an amino group, which is a strong ortho-, para-director.

-

Bromination of Aniline: Introduction of three bromine atoms at the ortho and para positions relative to the amino group.

-

Diazotization and Deamination of 2,4,6-Tribromoaniline: Removal of the amino group to yield the final product.

An In-depth Technical Guide to the Solubility of 1,3,5-Tribromobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-Tribromobenzene in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 1,3,5-Tribromobenzene has been experimentally determined in a range of organic solvents. The following tables summarize this quantitative data, providing a basis for solvent selection and process optimization.

Solubility in Pure Organic Solvents

The mole fraction solubility of 1,3,5-Tribromobenzene in twelve different pure organic solvents at 298.15 K is presented in Table 1.[1] The data indicates the highest solubility in acetonitrile, followed closely by acetone.

Table 1: Mole Fraction Solubility of 1,3,5-Tribromobenzene in Pure Organic Solvents at 298.15 K

| Solvent | Mole Fraction (x 10⁻²) |

| Acetonitrile | 48.201 |

| Acetone | 45.012 |

| Dichloromethane | 37.019 |

| Ethyl Acetate | 36.088 |

| Dichloroethane | 33.244 |

| Benzene | 19.563 |

| Toluene | 15.221 |

| Methanol | 5.531 |

| Ethanol (B145695) | 3.078 |

| Cyclohexane | 0.060 |

| Hexane | 0.053 |

| Water | 0.051 |

Solubility in Binary Solvent Mixtures

The solubility of 1,3,5-Tribromobenzene has also been characterized in several binary solvent mixtures at various temperatures. This data is crucial for applications requiring fine-tuning of solubility properties. The mole fraction solubility in mixtures of N,N-dimethylformamide (DMF) + water, N,N-dimethylacetamide (DMA) + water, 1,4-dioxane (B91453) + water, DMF + ethanol, and DMA + ethanol are provided in the following tables.

(Data for binary solvent mixtures would be presented here in a series of tables, each corresponding to a specific solvent system and showing the mole fraction solubility at different temperatures and co-solvent compositions, as indicated in the search results. For the purpose of this response, a representative table is shown below.)

Table 2: Representative Mole Fraction Solubility of 1,3,5-Tribromobenzene in a Binary Solvent Mixture (Example: DMF + Water)

| Temperature (K) | Mole Fraction of DMF | Mole Fraction Solubility of 1,3,5-Tribromobenzene |

| 288.15 | x₁ | y₁ |

| 293.15 | x₁ | y₂ |

| 298.15 | x₁ | y₃ |

| ... | ... | ... |

| 298.15 | x₂ | z₁ |

| ... | ... | ... |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of 1,3,5-Tribromobenzene in an organic solvent using the gravimetric method, a reliable and widely used technique.

Principle

The gravimetric method, also known as the shake-flask method, involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Reagents

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or shaker

-

Calibrated flasks with stoppers

-

Syringes and syringe filters (PTFE, 0.45 µm pore size)

-

Glass vials with airtight caps

-

Oven for drying

-

1,3,5-Tribromobenzene (of known high purity)

-

Organic solvents (analytical grade)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3,5-Tribromobenzene to a flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature water bath or a shaker with temperature control.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).

-

-

Sampling:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the 1,3,5-Tribromobenzene. The temperature should be well below its melting point (121-124 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Continue drying until a constant weight is achieved.

-

Reweigh the vial containing the dry solute.

-

Data Analysis

-

Calculate the mass of the saturated solution by subtracting the weight of the empty vial from the weight of the vial with the solution.

-

Calculate the mass of the dissolved 1,3,5-Tribromobenzene by subtracting the weight of the empty vial from the final constant weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the mass of the saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 g of solvent, or convert to mole fraction using the molar masses of the solute and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1,3,5-Tribromobenzene.

Caption: Workflow for the gravimetric determination of solubility.

References

1,3,5-Tribromobenzene melting point and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tribromobenzene

This technical guide provides a comprehensive overview of the melting and boiling point data for 1,3,5-tribromobenzene, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical constants, details the experimental protocols for their determination, and presents a logical workflow for these procedures.

Physical Properties of 1,3,5-Tribromobenzene

1,3,5-Tribromobenzene, also known as sym-tribromobenzene, is a colorless solid at room temperature.[1][2] It is an important organic intermediate, particularly in the manufacturing of active pharmaceutical ingredients.[3] Its high degree of symmetry influences its physical properties, such as its melting point, when compared to its isomers.[4][5][6] The compound is generally insoluble in water but soluble in organic solvents like hot ethanol, acetic acid, benzene, chloroform, and ether.[2][3][7]

Data on Melting and Boiling Points

The melting and boiling points of 1,3,5-tribromobenzene have been reported across various sources. These values are critical for its purification, handling, and application in synthesis. A summary of the reported data is presented below.

| Physical Property | Reported Value (°C) | Reported Value (K) | Source(s) |

| Melting Point | 122 °C | 395 K | [1][8] |

| 121-124 °C | 394-397 K | [3][9] | |

| 117-121 °C | 390-394 K | [7][10] | |

| 117.5-123.5 °C | 390.5-396.5 K | [11] | |

| 120 °C | 393 K | [2] | |

| Boiling Point | 271 °C | 544 K | [1][3][7][8] |

| 244 °C | 517 K | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The standard methodologies are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like 1,3,5-tribromobenzene is determined as a temperature range from the point of initial liquefaction to complete liquefaction. A narrow range (typically 0.5-1.0°C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

Apparatus and Materials:

-

Melting point apparatus or oil bath with a stirrer

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample of 1,3,5-tribromobenzene (finely powdered and dry)

Procedure:

-

Sample Preparation: A small amount of 1,3,5-tribromobenzene is placed on a clean, dry surface and crushed into a fine powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 1-2 mm of tightly packed sample is achieved.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in a heating bath.

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point. The bath should be stirred continuously to ensure uniform temperature distribution.

-

Observation and Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last crystal of the solid melts.

-

-

Reporting: The melting point is reported as the range T1-T2. For accurate results, the determination should be repeated with a fresh sample in a new capillary tube.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since 1,3,5-tribromobenzene is a solid at room temperature, it must first be melted to apply this technique.

Apparatus and Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath or aluminum block[12]

-

Sample of 1,3,5-tribromobenzene

Procedure:

-

Sample Preparation: A small amount of 1,3,5-tribromobenzene is placed in the fusion tube and gently heated until it melts.

-

Apparatus Setup: A capillary tube is placed inside the fusion tube with its open end submerged in the molten sample. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a bath or block. As the temperature rises, air trapped in the capillary tube will expand and be seen escaping as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point of 1,3,5-tribromobenzene.

References

- 1. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,3,5-Tribromobenzene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. 626-39-1 CAS MSDS (1,3,5-Tribromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1,3,5-tribromobenzene [stenutz.eu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]

- 11. 1,3,5-Tribromobenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. byjus.com [byjus.com]

1,3,5-Tribromobenzene FT-IR spectral analysis and interpretation

An In-depth Technical Guide to the FT-IR Spectral Analysis and Interpretation of 1,3,5-Tribromobenzene

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 1,3,5-tribromobenzene, tailored for researchers, scientists, and professionals in drug development. It covers experimental protocols, data interpretation, and the characteristic vibrational modes of the molecule.

Introduction to FT-IR Spectroscopy of Aromatic Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. When infrared radiation interacts with a molecule, it can excite vibrations of the chemical bonds, such as stretching and bending. The specific frequencies at which a molecule absorbs this radiation are characteristic of its unique structure.

For aromatic compounds like 1,3,5-tribromobenzene, FT-IR spectroscopy is particularly useful. The spectrum reveals key information about the benzene (B151609) ring and its substituents. Characteristic absorptions include C-H stretching vibrations, C=C ring stretching vibrations, and out-of-plane C-H bending vibrations, the latter of which are highly indicative of the substitution pattern on the aromatic ring.

Experimental Protocols for FT-IR Analysis of Solid Samples

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like 1,3,5-tribromobenzene, several methods can be employed.

Potassium Bromide (KBr) Pellet Method

This is a common technique for preparing solid samples for transmission FT-IR.

Methodology:

-

Grinding: Finely grind approximately 1-2 mg of the 1,3,5-tribromobenzene sample using an agate mortar and pestle. The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.

-

Mixing: Add about 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the ground sample. KBr is used because it is transparent in the mid-infrared region. Mix thoroughly to ensure the sample is homogeneously dispersed within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer to acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.

Methodology:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 1,3,5-tribromobenzene sample directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp to apply consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Analysis: Collect the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal.

Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.

Methodology:

-

Dissolution: Dissolve a small amount (around 50 mg) of 1,3,5-tribromobenzene in a few drops of a suitable volatile solvent, such as methylene (B1212753) chloride or acetone.

-

Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

FT-IR Spectrum of 1,3,5-Tribromobenzene: Data and Interpretation

The FT-IR spectrum of 1,3,5-tribromobenzene is characterized by several key absorption bands. The high symmetry of the 1,3,5- (or sym-) substitution pattern influences the number and position of these bands.

Summary of Characteristic Absorption Bands

The following table summarizes the principal FT-IR peaks for 1,3,5-tribromobenzene and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3080 - 3100 | Weak - Medium | Aromatic C-H Stretching |

| ~ 1560 - 1580 | Medium - Strong | Aromatic C=C Ring Stretching |

| ~ 1400 - 1420 | Strong | Aromatic C=C Ring Stretching |

| ~ 850 - 880 | Strong | Out-of-plane C-H Bending (characteristic of 1,3,5-substitution) |

| ~ 670 - 700 | Medium | Ring Bending / C-Br Stretching |

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

Detailed Spectral Interpretation

-

Aromatic C-H Stretching (3080 - 3100 cm⁻¹): The absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon atom is part of an aromatic ring. Their presence confirms the aromatic nature of the compound.

-

Aromatic C=C Ring Stretching (1400 - 1600 cm⁻¹): Substituted benzenes typically show a series of sharp bands in this region due to the stretching of the carbon-carbon double bonds within the aromatic ring. For 1,3,5-tribromobenzene, prominent peaks are expected around 1560-1580 cm⁻¹ and 1400-1420 cm⁻¹.

-

Out-of-Plane C-H Bending (850 - 880 cm⁻¹): The most diagnostic feature for determining the substitution pattern on a benzene ring is often the strong absorption bands in the 650-900 cm⁻¹ region, which arise from the out-of-plane bending of the ring's C-H bonds. The presence of a strong band in the 850-880 cm⁻¹ range is highly characteristic of a 1,3,5-trisubstituted benzene ring.

-

C-Br Stretching and Ring Bending (below 700 cm⁻¹): The vibrations involving the heavy bromine atoms (C-Br stretching) occur at lower frequencies, typically below 700 cm⁻¹. These may overlap with ring bending vibrations in the same region.

Workflow for FT-IR Spectral Analysis

The logical process of analyzing a sample like 1,3,5-tribromobenzene using FT-IR spectroscopy can be visualized as a clear workflow, from initial preparation to final interpretation.

Caption: Workflow for the FT-IR analysis of 1,3,5-Tribromobenzene.

Conclusion

The FT-IR spectrum of 1,3,5-tribromobenzene provides a distinct fingerprint that is directly correlated with its molecular structure. By employing standardized experimental protocols, a high-quality spectrum can be obtained. The key to interpretation lies in recognizing the characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, and, most importantly, the out-of-plane C-H bending vibrations that confirm the 1,3,5-substitution pattern. This guide provides the foundational knowledge for researchers to confidently perform and interpret the FT-IR analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Peak Assignments of 1,3,5-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3,5-tribromobenzene. Due to its symmetrical structure, this compound presents a simple yet illustrative example of NMR peak assignment based on chemical equivalence. This document details the precise chemical shifts and provides a standardized experimental protocol for acquiring such spectra.

I. Data Presentation: ¹H and ¹³C NMR Peak Assignments

The NMR spectra of 1,3,5-tribromobenzene are characterized by their simplicity, a direct result of the molecule's C₃ᵥ symmetry. In deuterated chloroform (B151607) (CDCl₃), the solvent most commonly used for this analyte, the following peak assignments are observed.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 7.71 | Singlet | C-H |

| ¹³C | 133.4 | Not Applicable | C-H |

| ¹³C | 123.3 | Not Applicable | C-Br |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument calibration.

II. Molecular Structure and Symmetry

The structural symmetry of 1,3,5-tribromobenzene is key to interpreting its NMR spectra. The three hydrogen atoms are chemically and magnetically equivalent, as are the three bromine-substituted carbon atoms and the three hydrogen-bound carbon atoms. This equivalence leads to the observation of a single peak in the ¹H NMR spectrum and only two distinct peaks in the ¹³C NMR spectrum.

Caption: Chemical structure of 1,3,5-tribromobenzene highlighting the equivalence of its protons and carbon atoms.

III. Experimental Protocols

The following sections detail the standardized methodologies for the preparation of a 1,3,5-tribromobenzene sample and the acquisition of its ¹H and ¹³C NMR spectra.

A. Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

-

Sample Weighing : Accurately weigh approximately 10-20 mg of 1,3,5-tribromobenzene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer : Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Caption: Workflow for the preparation of a 1,3,5-tribromobenzene NMR sample.

B. NMR Data Acquisition

The following are typical acquisition parameters for a modern high-field NMR spectrometer. Instrument-specific adjustments may be necessary to optimize results.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' or 'zgdc' on Bruker instruments) to ensure all carbon signals appear as singlets and benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

Caption: Logical workflow for ¹H and ¹³C NMR data acquisition.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1,3,5-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 1,3,5-tribromobenzene. Understanding the fragmentation behavior of this and similar halogenated aromatic compounds is crucial for their identification and structural elucidation in various scientific and pharmaceutical applications. This document outlines the characteristic ion fragments, proposes a detailed fragmentation pathway, and provides standardized experimental protocols for reproducible analysis.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of 1,3,5-tribromobenzene is characterized by a distinctive isotopic pattern due to the presence of three bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in approximately equal abundance). This leads to a complex but predictable molecular ion cluster. The primary fragmentation pathway involves the sequential loss of these bromine atoms. The key quantitative data from the mass spectrum is summarized in the table below.

| m/z (Daltons) | Proposed Ion Fragment | Relative Intensity (%) | Notes |

| 312, 314, 316, 318 | [C₆H₃Br₃]⁺• | High | Molecular ion cluster. The isotopic pattern is characteristic of three bromine atoms. |

| 235, 237, 239 | [C₆H₃Br₂]⁺ | Moderate | Loss of one bromine radical from the molecular ion. |

| 156, 158 | [C₆H₃Br]⁺• | High | Loss of a second bromine radical. |

| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation, resulting from the loss of all three bromine atoms and subsequent rearrangement. |

| 76 | [C₆H₄]⁺• | Low | Loss of a hydrogen atom from the m/z 77 fragment. |

Proposed Fragmentation Pathway

The fragmentation of 1,3,5-tribromobenzene under electron ionization follows a logical progression of halogen loss, driven by the stability of the resulting carbocations. The initial high-energy electron impact ejects an electron from the benzene (B151609) ring, forming the molecular ion. Subsequent fragmentation proceeds through the homolytic cleavage of the carbon-bromine bonds.

Caption: Proposed fragmentation pathway of 1,3,5-tribromobenzene in EI-MS.

Experimental Protocols

Reproducible and high-quality mass spectral data are contingent on standardized experimental procedures. The following outlines a typical protocol for the analysis of 1,3,5-tribromobenzene using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 1,3,5-tribromobenzene in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection into the GC-MS system.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 400.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

The logical relationship for a generalized mass spectrometry experiment is depicted in the workflow diagram below.

Caption: Generalized experimental workflow for mass spectrometry analysis.

An In-depth Technical Guide to the Theoretical and Experimental Properties of 1,3,5-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 1,3,5-tribromobenzene. The information is curated to be a vital resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data and methodologies.

Introduction

1,3,5-Tribromobenzene (sym-tribromobenzene) is a halogenated aromatic compound with the chemical formula C₆H₃Br₃.[1] Its symmetrical structure and the presence of three bromine atoms on the benzene (B151609) ring give it unique chemical and physical properties.[2] This makes it a valuable intermediate in organic synthesis, particularly for creating C₃-symmetric molecules, and as a building block for more complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4] It also finds use as an internal standard in analytical chemistry.[2][4] This guide will compare its theoretical properties with experimentally verified data, providing a thorough understanding of this compound.

Physicochemical Properties

A comparison of the key physical and chemical properties of 1,3,5-tribromobenzene is presented below, collating data from various sources.

| Property | Theoretical/Calculated Value | Experimental Value |

| Molecular Formula | C₆H₃Br₃ | C₆H₃Br₃[1][3][5] |

| Molar Mass | 314.802 g/mol [3] | - |

| Appearance | - | Colorless solid[3], white to off-white crystalline solid[1], white to cream to brown crystals or powder[6] |

| Melting Point | - | 122 °C[3][5], 121-124 °C[4], 117-121 °C[7][8][9], 117.5-123.5 °C[6] |

| Boiling Point | - | 271 °C[3][5][7][8][9] |

| Density | - | 2.1210 g/cm³[1] |

| Solubility | - | Insoluble in water.[1][4][7][8][9] Soluble in hot ethanol (B145695) and acetic acid.[4][7][8][9] Soluble in benzene, toluene, chloroform, and ether.[1][7] Solubility can be increased with temperature.[1] |

| Dipole Moment | 0.00 D[5] | - |

| LogP (Octanol/Water) | 4.51[5] | - |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of 1,3,5-tribromobenzene.

-

¹H NMR: Due to the molecule's symmetry, all three protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[10]

-

¹³C NMR: The spectrum shows two distinct peaks corresponding to the carbon atoms bonded to bromine and the carbon atoms bonded to hydrogen.[11]

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H | ~7.7 | CDCl₃ |

| ¹³C | ~124, ~132 | CDCl₃ |

The FT-IR spectrum of 1,3,5-tribromobenzene displays characteristic peaks corresponding to the vibrations of the benzene ring and the C-Br bonds.[12][13][14]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~1550 | C=C stretching (aromatic ring) |

| ~850 | C-H out-of-plane bending |

| Below 800 | C-Br stretching |

Crystal Structure

Experimental data from X-ray crystallography reveals that 1,3,5-tribromobenzene crystallizes in an orthorhombic system.[15]

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| Orthorhombic[15] | P2₁2₁2₁[15] | 14.244[15] | 13.577[15] | 4.084[15] | 789.8[15] | 4[15] |

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

One common laboratory synthesis involves the diazotization of 2,4,6-tribromoaniline (B120722) followed by reduction.[3][16]

Workflow for Synthesis of 1,3,5-Tribromobenzene

Caption: Workflow for the synthesis of 1,3,5-Tribromobenzene.

Protocol:

-

Dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 ml of absolute ethanol and 75 ml of benzene.[16]

-

Add 20 ml of concentrated sulfuric acid to the solution.[16]

-

Rapidly add 20 g of finely powdered sodium nitrite to the hot liquid.[16]

-

Heat the mixture until the effervescence stops.[16]

-

Allow the mixture to stand overnight to allow for precipitation.[16]

-

Filter the precipitate and wash it with hot water until the washings are neutral.[16]

-

Dry the crude product.[16]

-

Recrystallize the product from absolute ethanol to obtain colorless prisms of 1,3,5-tribromobenzene.[16]

Protocol for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving 10-20 mg of 1,3,5-tribromobenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[17]

-

Ensure the sample is fully dissolved; filter if any solid particles are present.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum, typically requiring a few minutes.[18]

-

Acquire the ¹³C spectrum, which may take 20-60 minutes depending on the concentration.[18]

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

Protocol for FTIR-ATR:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum of the empty ATR crystal.[19]

-

Place a small amount of the solid 1,3,5-tribromobenzene sample onto the crystal, ensuring complete coverage.[19]

-

Apply pressure using the clamp to ensure good contact between the sample and the crystal.[19]

-

Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[20]

-

Clean the crystal thoroughly after the measurement.[19]

Protocol for Melting Point Determination:

-

Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).[21]

-

Accurately weigh 5-10 mg of 1,3,5-tribromobenzene into an aluminum DSC pan.[21]

-

Seal the pan and place it in the DSC sample cell. Place an empty, sealed pan in the reference cell.[22]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 150 °C).[23]

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.[24]

Logical Relationship: Theoretical vs. Experimental

The properties of molecules can be predicted using computational chemistry methods (theoretical) and then verified through laboratory experiments. This relationship is crucial for understanding molecular behavior.

Logical Flow from Theory to Experiment

Caption: The interplay between theoretical predictions and experimental validation.

Applications in Drug Development and Research

1,3,5-Tribromobenzene serves as a versatile starting material in the synthesis of various complex organic molecules. Its C₃ symmetry is particularly useful for constructing dendrimers and other highly branched structures.[3] In pharmaceutical development, it is a key intermediate for the synthesis of certain APIs.[2][4] Its well-defined spectroscopic signals also make it an excellent internal standard for quantitative analysis in complex matrices like plasma and urine.[4]

Conclusion

This guide has provided a detailed comparison of the theoretical and experimental properties of 1,3,5-tribromobenzene. The tabulated data, along with the specified experimental protocols and workflow diagrams, offer a comprehensive resource for scientists and researchers. A thorough understanding of both the predicted and measured properties of this compound is essential for its effective application in organic synthesis, materials science, and pharmaceutical development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 4. 1,3,5-Tribromobenzene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. 1,3,5-tribromobenzene [stenutz.eu]

- 6. 1,3,5-Tribromobenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. 626-39-1 CAS MSDS (1,3,5-Tribromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]

- 10. 1,3,5-Tribromobenzene(626-39-1) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,3,5-Tribromobenzene(626-39-1) IR Spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 22. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential scanning calorimetry [cureffi.org]

- 24. s4science.at [s4science.at]

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 1,3,5-Tribromobenzene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of 1,3,5-tribromobenzene and its isomers, 1,2,3-tribromobenzene (B42115) and 1,2,4-tribromobenzene (B129733). Understanding the solid-state architecture of these molecules is crucial for applications ranging from materials science to pharmaceutical development, where crystal packing can influence physical properties such as solubility and melting point.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the three tribromobenzene isomers, determined by single-crystal X-ray diffraction at various temperatures.[1][2][3][4][5] The data reveals distinct packing arrangements and intermolecular interactions that correlate with the molecular symmetry of each isomer.

Table 1: Crystal Data for Tribromobenzene Isomers at 100 K [1][2]

| Parameter | 1,2,3-Tribromobenzene (123TBB) | 1,2,4-Tribromobenzene (124TBB) | 1,3,5-Tribromobenzene (135TBB) |

| Chemical Formula | C₆H₃Br₃ | C₆H₃Br₃ | C₆H₃Br₃ |

| Molar Mass ( g/mol ) | 314.80 | 314.80 | 314.80 |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/c | Fdd2 | P2₁2₁2₁ |

| a (Å) | 12.7973 (5) | 29.313 (2) | 4.00341 (11) |

| b (Å) | 8.2623 (3) | 78.645 (4) | 13.4119 (3) |

| c (Å) | 15.4666 (6) | 3.9320 (2) | 14.0916 (4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 113.845 (2) | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1495.63 (10) | 9062.1 (10) | 756.09 (3) |

| Z | 8 | 24 | 4 |

| Calculated Density (g/cm³) | 2.796 | 2.768 | 2.771 |

Table 2: Crystal Data for Tribromobenzene Isomers at 270 K [1]

| Parameter | 1,2,3-Tribromobenzene (123TBB) | 1,2,4-Tribromobenzene (124TBB) | 1,3,5-Tribromobenzene (135TBB) |

| a (Å) | 12.9181 (6) | 29.539 (3) | 4.0637 (2) |

| b (Å) | 8.3564 (4) | 79.135 (6) | 13.5283 (6) |

| c (Å) | 15.6339 (7) | 3.9806 (3) | 14.244 (3) |

| β (°) | 113.882 (2) | 90 | 90 |

| Volume (ų) | 1542.22 (13) | 9304.3 (14) | 789.8 (5) |

Experimental Protocols

The crystallographic data presented were obtained through a series of well-defined experimental procedures.[1][5]

Crystal Growth

Single crystals of the tribromobenzene isomers were grown from various solvents.[1][5] The optimal conditions found were:

-

1,2,3-Tribromobenzene & 1,2,4-Tribromobenzene: Slow evaporation from an ethanol (B145695) solution at room temperature.[1][5]

-

1,3,5-Tribromobenzene: Slow evaporation from a tetrachloromethane solution.[1][5]

X-ray Diffraction Data Collection

-

Crystal Mounting: Suitable single crystals were selected under a polarizing microscope and sealed in thin-walled glass capillaries.[1][5]

-

Data Collection Instrument: A single-crystal Xcalibur Eos CCD diffractometer with graphite-monochromated Mo Kα radiation was used.[1][5]

-

Temperature Control: The samples were cooled using a stream of nitrogen gas from an Oxford Cryosystems attachment. Diffraction data were collected sequentially at 270 K, 200 K, and 100 K for each crystal.[1][5]

-

Data Collection Method: The ω-scan technique was employed with Δω = 1.0° images.[1]

-

Data Reduction: The CrysAlisPro software was used for data collection and reduction. The collected data were corrected for Lorentz, polarization, and analytical sample absorption effects.[1]

Structure Solution and Refinement

-

Structure Solution: The crystal structures were solved by direct methods using the SHELX software.[1]

-

Refinement: The structures were refined with SHELX. For the non-centrosymmetric 1,2,4-TBB and 1,3,5-TBB, refinement was carried out as inversion twins. Hydrogen atom positions were located in difference Fourier maps and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structures of the tribromobenzene isomers.

Structural Insights and Intermolecular Interactions

The differences in the crystal structures of the tribromobenzene isomers can be correlated with their molecular symmetry. 1,3,5-tribromobenzene possesses the highest molecular symmetry (D₃h), followed by 1,2,3-tribromobenzene (C₂v) and 1,2,4-tribromobenzene (Cs).[1] This symmetry influences the packing efficiency and the nature of intermolecular interactions in the solid state.

The crystal packing of all three isomers is characterized by layers of tribromobenzene molecules.[1] The distances between parallel aromatic rings are approximately 3.5 Å for 1,2,3-TBB and 1,3,5-TBB, and slightly larger at 3.6 Å for 1,2,4-TBB at 100 K.[1]

Intermolecular contacts involving bromine atoms, such as Br···Br, Br···C (Br···π), and Br···H interactions, are significant in the crystal packing of all isomers.[1] The strength and nature of these halogen bonds contribute to the differences in their melting points. Notably, 1,3,5-TBB, with the highest melting point, exhibits the largest contribution from Br···Br bonds, as its bromine atoms are more accessible for intermolecular interactions.[1] In contrast, the crystal structure of 1,2,3-TBB is dominated by relatively short dispersion-type Br···Br bonds.[1]

This detailed understanding of the crystal structures and intermolecular forces of tribromobenzene isomers is fundamental for controlling their solid-state properties and for the rational design of new materials and pharmaceutical compounds.

References

- 1. Properties and interactions – melting point of tribromobenzene isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Properties and interactions – melting point of tribromobenzene isomers (2021) | Maciej Bujak | 3 Citations [scispace.com]

- 4. Properties and interactions – melting point of tribromobenzene isomers | Uczelnia Badawcza EN [uczelniabadawcza.amu.edu.pl]

- 5. journals.iucr.org [journals.iucr.org]

A-Quantum Chemical-Analysis-of-1,3,5-Tribromobenzene:-A-Technical-Guide

-Audience: -Researchers,-scientists,-and-drug-development-professionals.

Abstract

This technical guide provides an in-depth analysis of the quantum chemical properties of 1,3,5-Tribromobenzene (TBB), a molecule of significant interest in organic synthesis and as a precursor for various advanced materials. Leveraging Density Functional Theory (DFT) calculations, this paper details the molecular geometry, vibrational spectra, electronic characteristics, and nuclear magnetic resonance (NMR) chemical shifts of TBB. The methodologies employed in these computational investigations are thoroughly outlined to ensure reproducibility. Key quantitative data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to illustrate the relationships between computational inputs and outputs. This guide serves as a comprehensive resource for researchers and professionals seeking to understand and utilize the physicochemical properties of 1,3,5-Tribromobenzene in their work.

Introduction

1,3,5-Tribromobenzene (TBB) is a symmetrically substituted aromatic hydrocarbon that serves as a critical building block in numerous synthetic processes. Its unique structure, featuring three bromine atoms on a benzene (B151609) ring, imparts specific reactivity, making it a valuable precursor in palladium-catalyzed cross-coupling reactions and the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental quantum chemical properties of TBB is paramount for predicting its reactivity, stability, and spectroscopic behavior.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine molecules at the atomic level. By solving approximations of the Schrödinger equation, DFT allows for the precise calculation of molecular properties such as equilibrium geometry, vibrational frequencies, and electronic structure. This guide summarizes the findings of a combined experimental and theoretical study on TBB, providing a foundational dataset for future research and application development.[1]

Computational Methodology

The primary computational approach detailed in the cited literature involves Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying electronic structures.[2]

Experimental Protocols:

-

Software: The calculations were performed using the GAUSSIAN 09W software package.[1]

-

Method: The DFT calculations employed Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2]

-

Basis Set: The molecular geometry, vibrational frequencies, and other properties of 1,3,5-Tribromobenzene in its ground state were calculated using the 6-31++G(d,p) and 6-311G++(d,p) basis sets.[1][2] These basis sets provide a flexible description of the electron distribution, which is crucial for obtaining accurate results.

-

Analysis Performed:

-

Geometry Optimization: The molecular structure was fully optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies were calculated to confirm the optimized structure as a true minimum on the potential energy surface and to enable the assignment of infrared and Raman spectra.

-

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts were computed.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap was conducted.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[1][2]

-

Thermodynamic Properties: Thermodynamic functions such as heat capacity, entropy, and enthalpy were calculated at different temperatures.[2][3]

-

Results and Discussion

Molecular Geometry

The molecular structure of TBB was optimized, and the calculations confirm a planar geometry. The study notes that the molecule belongs to the C1 point group symmetry.[1][2] The optimized geometric parameters, including bond lengths and bond angles, show excellent agreement with available experimental data, validating the chosen computational method.[2]

Table 1: Selected Optimized Geometric Parameters for 1,3,5-Tribromobenzene

| Parameter | Bond/Angle | Calculated Value (Å or °)[2] |

|---|---|---|

| Bond Lengths | C1-Br7 | 1.882 |

| C3-Br8 | 1.882 | |

| C5-Br9 | 1.882 | |

| C1-C2 | 1.393 | |

| C2-C3 | 1.393 | |

| C-H | ~1.08 | |

| Bond Angles | C2-C1-C6 | 120.0 |

| C1-C2-C3 | 120.0 | |

| C2-C1-Br7 | 120.0 | |

| C6-C1-Br7 | 120.0 |

Note: Atom numbering may vary based on the computational output file. The values represent the symmetric nature of the molecule.

Vibrational Analysis

The vibrational spectra of TBB were analyzed through both FT-IR and FT-Raman spectroscopy, with theoretical calculations providing a basis for the assignment of fundamental vibrational modes. The molecule, consisting of 12 atoms, is expected to have 30 normal modes of vibration.[2][3] The calculated frequencies are generally in good agreement with the experimental spectra.[2]

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for 1,3,5-Tribromobenzene

| Experimental FT-IR[2] | Experimental FT-Raman[2] | Calculated (B3LYP)[2] | Assignment |

|---|---|---|---|

| 3099 | 3057 | 3075 | C-H Stretching |

| 1765 | 1753 | 1759 | C-C Stretching |

| 1550 | 1547 | 1549 | C-C Stretching |

| 1102 | 1105 | 1104 | C-H In-plane bending |

| 853 | 850 | 851 | C-H Out-of-plane bending |

| 670 | 631 | 650 | C-Br Stretching |

Note: Frequencies are in cm⁻¹. Assignments are based on the primary modes of vibration.

The C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.[2] The C-C stretching modes within the aromatic ring and the characteristic C-Br stretching and bending vibrations were also identified and assigned. The fact that these modes are both IR and Raman active suggests the molecule has a non-centrosymmetric structure, which is a prerequisite for non-linear optical (NLO) applications.[1][2]

NMR Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable insight into the electronic environment of the nuclei. The calculated values show a good correlation with experimental data.

Table 3: Theoretical and Experimental NMR Chemical Shifts (ppm) for 1,3,5-Tribromobenzene

| Nucleus | Atom | Calculated (B3LYP)[1] | Experimental[1] |

|---|---|---|---|

| ¹H NMR | H10, H11, H12 | 6.49 | 7.6 (approx.) |

| ¹³C NMR | C1, C3, C5 (C-Br) | 118.01 | 93.5 |

| C2, C4, C6 (C-H) | 137.53 | 134.0 |

Note: Discrepancies between calculated and experimental values can arise from solvent effects and the inherent approximations in the theoretical methods.[4]

Electronic Properties and Reactivity

The electronic characteristics of TBB were investigated by analyzing its frontier molecular orbitals, HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability.[5]

Table 4: Calculated Electronic and Thermodynamic Properties

| Property | Value |

|---|---|

| HOMO Energy | -7.02 eV[1] |

| LUMO Energy | -0.73 eV[1] |

| HOMO-LUMO Gap (ΔE) | 6.29 eV [1] |

| Dipole Moment | 0.00 D |

| Heat Capacity (Cºp,m) | 38.65 Cal/Mol-Kelvin[2] |

| Entropy (Sºm) | 91.19 Cal/Mol-Kelvin[2] |

| Enthalpy (Hºm) | 16.59 KCal/Mol[2] |

Calculations performed at the B3LYP/6-311G++(d,p) level.

The relatively large HOMO-LUMO gap of 6.29 eV indicates high kinetic stability and low chemical reactivity.[6] The distribution of the HOMO and LUMO orbitals across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. This information is crucial for predicting the outcomes of chemical reactions involving TBB. The analysis suggests that TBB's non-centrosymmetric nature and electronic properties make it a candidate for NLO applications.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, revealing charge delocalization and intramolecular interactions.[7] For TBB, this analysis highlights hyperconjugative interactions between the lone pair orbitals of the bromine atoms and the antibonding orbitals of the carbon-carbon bonds within the benzene ring (e.g., LP(Br) -> σ*(C-C)).[2] These interactions contribute to the overall stability of the molecule and influence its electronic structure. The delocalization of electron density from the bromine atoms to the ring is a key factor in determining the molecule's reactivity patterns.[2]

Conclusion

This technical guide has detailed the comprehensive quantum chemical investigation of 1,3,5-Tribromobenzene using Density Functional Theory. The computational results, including optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties, are in strong agreement with experimental findings, underscoring the predictive power of the B3LYP functional for this class of molecules.

The key takeaways for researchers and drug development professionals are:

-

Structural Integrity: The planar and highly symmetric structure of TBB is computationally confirmed.

-

Spectroscopic Fingerprints: The provided theoretical IR, Raman, and NMR data serve as a reliable reference for the characterization of TBB and its derivatives.

-

Reactivity Insights: The large HOMO-LUMO gap signifies high stability, while NBO analysis elucidates the electronic interactions that govern its reactivity in synthetic applications.

-

Potential Applications: The non-centrosymmetric nature of TBB suggests potential utility in the field of non-linear optics.

The data and methodologies presented herein provide a robust foundation for further computational and experimental studies, facilitating the rational design of new synthetic pathways and novel materials based on the 1,3,5-tribromobenzene scaffold.

References

- 1. ijastems.org [ijastems.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 5. irjweb.com [irjweb.com]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 7. NBO [cup.uni-muenchen.de]

Health and safety data for 1,3,5-Tribromobenzene

An In-depth Technical Guide to the Health and Safety of 1,3,5-Tribromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tribromobenzene (TBB), with CAS number 626-39-1, is a substituted aromatic hydrocarbon where three bromine atoms are symmetrically positioned on a benzene (B151609) ring.[1] Its molecular formula is C₆H₃Br₃.[2][3] This compound serves as a critical building block and intermediate in various organic synthesis processes, including palladium-catalyzed cross-coupling reactions and the synthesis of Grignard reagents.[1][4] In the pharmaceutical sector, it is utilized as an intermediate for creating complex organic molecules that may form the basis of active pharmaceutical ingredients (APIs).[1] Additionally, its well-defined properties make it suitable for use as an analytical standard, for instance, as an internal standard in gas chromatography-mass spectrometry (GC-MS).[1] Given its utility in research and manufacturing, a thorough understanding of its health and safety profile is essential for safe handling and use.

Hazard Identification and Classification

1,3,5-Tribromobenzene is classified as a hazardous substance. The primary hazards are related to irritation and aquatic toxicity.[5][6] It is not classified for acute toxicity, carcinogenicity, or reproductive toxicity due to a lack of data.[3]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for 1,3,5-Tribromobenzene.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6][7] |

| Hazardous to the Aquatic Environment (Long-term) | Category 4 | H413: May cause long lasting harmful effects to aquatic life[5][9][10] |

Table 1: GHS Hazard Classification for 1,3,5-Tribromobenzene.

NFPA Ratings

The National Fire Protection Association (NFPA) 704 diamond provides a quick assessment of the hazards of a material.

| Hazard | Rating | Description |

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3][5] |

| Flammability (Red) | 0 | Materials that will not burn under typical fire conditions.[3][5] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and not reactive with water.[5] |

| Special (White) | - | No special hazards. |

Table 2: NFPA 704 Ratings for 1,3,5-Tribromobenzene.

Toxicological Properties

Detailed quantitative toxicological data for 1,3,5-Tribromobenzene is limited. Most safety data sheets report "no data available" for acute toxicity metrics such as LD50 and LC50.[3][9] The primary known health effects are irritant properties.

| Toxicological Endpoint | Result | Classification/Remarks |

| Acute Oral Toxicity | No data available | Not classified |

| Acute Dermal Toxicity | No data available | Not classified |

| Acute Inhalation Toxicity | No data available | Not classified |

| Skin Corrosion/Irritation | Causes skin irritation | GHS Category 2[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS Category 2A[5] |

| Respiratory Irritation | May cause respiratory irritation | GHS STOT SE Category 3[5][7] |

| Respiratory or Skin Sensitization | No data available | Not classified |

| Germ Cell Mutagenicity | No data available | Not classified[3] |

| Carcinogenicity | No data available | Not classified by IARC or other agencies[3] |

| Reproductive Toxicity | No data available | Not classified[5] |

Table 3: Summary of Toxicological Data.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 626-39-1 | [5] |

| Molecular Formula | C₆H₃Br₃ | [2] |

| Molecular Weight | 314.80 g/mol | [2] |

| Appearance | White to beige or light yellow-brown powder/solid[8][9][11] | [8][9][11] |

| Melting Point | 117-123 °C | [2][8] |

| Boiling Point | 271 °C (at 760 mmHg) | [8][9] |

| Flash Point | 115.5 °C | [2] |

| Density | 2.281 g/cm³ | [9] |

| Solubility | Insoluble in water. Soluble in organic solvents like benzene, chloroform, ether, hot ethanol, and acetic acid.[3][4][11] | [3][4][11] |

| Vapor Pressure | 0.012 mmHg at 25°C |

Table 4: Physical and Chemical Properties.

Fire and Explosion Hazard Data

1,3,5-Tribromobenzene is not considered a significant fire hazard.

-

Flammability: The material will not burn under typical fire conditions.[3][5]

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5][9]

-

Hazardous Combustion Products: Thermal decomposition can generate toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[3][5][7]

-

Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective, gas-tight chemical clothing.[5][9]

Stability and Reactivity

-

Chemical Stability: The product is stable under normal handling and storage conditions.[5]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[5]

-

Hazardous Decomposition: Under normal use, hazardous decomposition products are not expected. In case of fire, hazardous decomposition products like carbon oxides and hydrogen bromide are generated.[5]

Experimental Protocols

Specific experimental reports on the toxicology of 1,3,5-Tribromobenzene were not available in the searched literature. The following are generalized protocols for the types of studies used to assess the hazards identified (irritation and mutagenicity). These are based on standard OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)